molecular formula C89H169N5O3 B12778180 2,5-Pyrrolidinedione, 1,1'-(iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis(3-(hexatriacontenyl)- CAS No. 64051-54-3

2,5-Pyrrolidinedione, 1,1'-(iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis(3-(hexatriacontenyl)-

Cat. No.: B12778180
CAS No.: 64051-54-3
M. Wt: 1357.3 g/mol
InChI Key: YBMNXKQXIPSQON-KNEXNFFJSA-N
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Description

1,1’-[iminobis(ethyleneiminoethylene)]bis[3-(hexatriacontenyl)pyrrolidine-2,5-dione] is a complex organic compound with the molecular formula C88H167N5O4. This compound is characterized by its long hydrocarbon chains and pyrrolidine-2,5-dione groups, making it a subject of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[iminobis(ethyleneiminoethylene)]bis[3-(hexatriacontenyl)pyrrolidine-2,5-dione] typically involves multi-step organic reactionsThe final step involves the coupling of the iminobis(ethyleneiminoethylene) moiety to the pyrrolidine-2,5-dione core under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,1’-[iminobis(ethyleneiminoethylene)]bis[3-(hexatriacontenyl)pyrrolidine-2,5-dione] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine-2,5-dione moiety

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions

Major Products Formed

Scientific Research Applications

1,1’-[iminobis(ethyleneiminoethylene)]bis[3-(hexatriacontenyl)pyrrolidine-2,5-dione] has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of 1,1’-[iminobis(ethyleneiminoethylene)]bis[3-(hexatriacontenyl)pyrrolidine-2,5-dione] involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s long hydrocarbon chains allow it to integrate into lipid membranes, potentially disrupting cellular processes. Additionally, the pyrrolidine-2,5-dione moiety can interact with nucleophiles, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-[iminobis(ethyleneiminoethylene)]bis[3-(docosenyl)pyrrolidine-2,5-dione]
  • 1,1’-[iminobis(ethyleneiminoethylene)]bis[3-(octadecenyl)pyrrolidine-2,5-dione]
  • 3-(Dotetracontenyl)succinic anhydride .

Uniqueness

1,1’-[iminobis(ethyleneiminoethylene)]bis[3-(hexatriacontenyl)pyrrolidine-2,5-dione] is unique due to its exceptionally long hydrocarbon chains, which confer distinct physical and chemical properties. This makes it particularly useful in applications requiring high hydrophobicity and stability .

Properties

CAS No.

64051-54-3

Molecular Formula

C89H169N5O3

Molecular Weight

1357.3 g/mol

IUPAC Name

3-[(E)-hexatriacont-1-enyl]-1-[2-[2-[2-[2-[3-[(E)-hexatriacont-1-enyl]-2-methylidene-5-oxopyrrolidin-1-yl]ethylamino]ethylamino]ethylamino]ethyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C89H169N5O3/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-46-48-50-52-54-56-58-60-62-64-66-68-70-72-85-82-87(95)93(84(85)3)80-78-91-76-74-90-75-77-92-79-81-94-88(96)83-86(89(94)97)73-71-69-67-65-63-61-59-57-55-53-51-49-47-45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h70-73,85-86,90-92H,3-69,74-83H2,1-2H3/b72-70+,73-71+

InChI Key

YBMNXKQXIPSQON-KNEXNFFJSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC/C=C/C1CC(=O)N(C1=C)CCNCCNCCNCCN2C(=O)CC(C2=O)/C=C/CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=CC1CC(=O)N(C1=C)CCNCCNCCNCCN2C(=O)CC(C2=O)C=CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC

Origin of Product

United States

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